molecular formula C10H18FNO3 B1375422 (2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1138324-48-7

(2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B1375422
CAS No.: 1138324-48-7
M. Wt: 219.25 g/mol
InChI Key: ROEMZCLHRRRKGF-SFYZADRCSA-N
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Description

(2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5) is a chiral pyrrolidine derivative widely utilized in pharmaceutical research as a building block for drug candidates. Its structure features a tert-butyl carbamate (Boc) protecting group, a fluorine substituent at the 4-position, and a hydroxymethyl group at the 2-position in the pyrrolidine ring . The stereochemistry (2S,4R) is critical for its biological interactions, particularly in modulating enzyme activity or receptor binding. This compound is synthesized via multi-step routes involving Boc protection, fluorination, and hydroxymethylation, often characterized by NMR and mass spectrometry .

Properties

IUPAC Name

tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEMZCLHRRRKGF-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Protection

  • Starting from 4-hydroxyproline derivatives: Commercially available methyl or benzyl esters of 4-hydroxyproline isomers serve as key starting materials. These esters are converted into Boc-protected amino methyl esters as intermediates.
  • Boc protection: The amino group is protected with tert-butoxycarbonyl (Boc) to stabilize the molecule and facilitate further functionalization.

Fluorination Step

  • Selective fluorination at the 4-position: The hydroxyl group at the 4-position is substituted with fluorine using electrophilic fluorinating agents or nucleophilic fluorination methods, depending on the substrate and desired stereochemistry.
  • Difluoromethylation analogs: Related studies have shown that difluoromethylation can be achieved with moderate to good yields (around 40%), which informs the monofluorination approach for this compound.

Hydroxymethyl Group Installation

  • Hydroxymethylation at the 2-position: This is typically achieved by reduction or substitution reactions on a suitable precursor, such as an aldehyde or halide intermediate at the 2-position.
  • Use of borane reagents: For example, borane dimethyl sulfide complex is used for reduction steps in similar pyrrolidine derivatives to install hydroxymethyl groups under mild conditions.

Final Steps and Purification

  • Saponification and esterification: After fluorination and hydroxymethylation, saponification of esters followed by re-esterification with tert-butyl groups can be performed to yield the final tert-butyl ester.
  • Purification: The final compound is purified by standard chromatographic techniques, ensuring >95% purity as confirmed by NMR and mass spectrometry.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc protection Boc2O, base (e.g., triethylamine), solvent (DCM) >90 Protects amino group
2 Fluorination Selective fluorinating agent (e.g., DAST, Deoxo-Fluor) 40-60 Stereospecific substitution
3 Hydroxymethylation Reduction with borane dimethyl sulfide complex 70-85 Mild conditions preserve stereochemistry
4 Saponification & esterification Base hydrolysis, then tert-butyl ester formation 80-90 Final Boc-protected ester
5 Purification Chromatography (silica gel, preparative HPLC) >95 purity Confirmed by NMR, MS

Analytical and Characterization Data

Research Findings and Optimization Notes

  • The stereochemistry at C-2 and C-4 is critical for biological activity; thus, starting from optically pure 4-hydroxyproline derivatives is essential.
  • Fluorination yields can vary based on the reagent and reaction conditions; optimization typically involves temperature control and solvent choice.
  • Hydroxymethylation via borane reduction is preferred for its mildness and stereospecificity.
  • Storage and handling require careful attention to avoid degradation; solutions are stable at -20°C for up to one month and at -80°C for six months.

Scientific Research Applications

Pharmaceutical Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its chirality and functional groups make it suitable for creating bioactive molecules with specific pharmacological properties.

Chiral Auxiliary

Due to its chiral nature, (2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate can be utilized as a chiral auxiliary in asymmetric synthesis. This application is crucial for the development of enantiomerically pure compounds, which are often required in drug development to enhance efficacy and reduce side effects.

Bioconjugation

This compound can also be employed in bioconjugation processes where it acts as a linker or spacer between biomolecules. Its hydroxymethyl group facilitates the attachment to proteins or other biomolecules, making it valuable in the development of targeted drug delivery systems.

Case Studies

StudyApplicationFindings
Study on Neurological Agents Synthesis of novel antidepressantsThe compound was used as an intermediate to synthesize derivatives that showed improved binding affinity to serotonin receptors compared to existing drugs .
Asymmetric Synthesis Chiral auxiliary in drug synthesisUtilized in the synthesis of a key intermediate for anti-cancer agents, yielding high enantiomeric excess (>99%) .
Bioconjugation Techniques Development of targeted therapiesDemonstrated effectiveness in conjugating with monoclonal antibodies, enhancing their specificity towards cancer cells .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound to its target.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition or activation of specific enzymes.

  • Receptors: Binding to receptors involved in signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name (CAS) Substituents (Position) Stereochemistry Molecular Formula Molecular Weight Key Applications/Notes References
Target: (2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (1174020-49-5) 4-F, 2-CH2OH 2S,4R C10H18FNO3 219.26 Drug intermediates, enzyme inhibition
(2S,4R)-Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (61478-26-0) 4-OH, 2-CH2OH 2S,4R C10H19NO4 217.26 Precursor for fluorinated analogs
tert-Butyl (2S,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate (1269755-22-7) 4-CN, 2-CH2OH 2S,4R C11H18N2O3 226.28 Bioisostere for nitrile-containing drugs
tert-Butyl (2S,4S)-4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate (N/A) 4-F, 2-(3-F-C6H4) 2S,4S C15H19F2NO2 307.32 Radioligands for PET imaging
tert-Butyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (1194057-63-0) 4-NH-Cbz, 2-CH2OH 2S,4R C18H26N2O5 350.41 Peptide synthesis
tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate (1033245-10-1) 4-F, 2-CH2OSO2Me 2S,4S C11H20FNO5S 297.34 Reactive intermediate for nucleophilic substitution

Key Observations:

Fluorine vs. Hydroxyl/Cyano: The 4-fluoro substituent in the target compound enhances metabolic stability and lipophilicity compared to the 4-hydroxy (CAS 61478-26-0) or 4-cyano (CAS 1269755-22-7) analogs, making it preferable in CNS-targeting drugs .

Stereochemical Impact : The (2S,4R) configuration in the target compound contrasts with (2S,4S) diastereomers (e.g., CAS 1033245-10-1), which exhibit distinct chromatographic behavior (Rf values) and biological activity .

Functional Group Reactivity : The hydroxymethyl group at position 2 in the target compound allows for further derivatization (e.g., oxidation to carboxylic acids or esterification), unlike the mesyloxy (CH2OSO2Me) or aryl substituents in other analogs .

Key Observations:

  • Fluorination Methods: The target compound’s fluorination likely employs DAST or Deoxo-Fluor reagents, whereas analogs like (2S,4S)-4-fluoro-2-(3-fluorophenyl) derivatives use SN2 substitutions or Mitsunobu reactions .
  • Protection Strategies : Boc and Cbz groups are common for nitrogen protection, but the target compound’s Boc group offers superior stability under basic conditions compared to Cbz .

Biological Activity

(2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 1138324-48-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C10H18FNO3C_{10}H_{18}FNO_3 and a molecular weight of approximately 219.25 g/mol. Its structure features a pyrrolidine ring substituted with a hydroxymethyl group and a fluorine atom, which may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • CYP Enzyme Interaction : The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a lower risk of drug-drug interactions through this pathway .
  • Skin Permeation : The log Kp for skin permeation is -6.83 cm/s, indicating limited skin absorption potential .

Case Study 1: Antidiabetic Potential

In a study exploring the effects of various pyrrolidine derivatives on glucose metabolism, this compound showed promise in enhancing insulin sensitivity in vitro. The mechanism was attributed to the modulation of AMPK pathways, which play a crucial role in cellular energy homeostasis .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress. Results indicated that it could reduce neuronal cell death through the activation of antioxidant response elements, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes key properties and activities of this compound compared to structurally similar compounds:

Compound NameCAS NumberAntidiabetic ActivityNeuroprotective ActivityCYP Inhibition
This compound1138324-48-7YesYesNo
(2S,4S)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate317356-27-7ModerateNoNo
(R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylateNot AvailableLowModerateYes

Chemical Reactions Analysis

Boc Group Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization in drug synthesis.

Reagent/Conditions Product Yield Source
Trifluoroacetic acid (TFA) in DCM(2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidinium trifluoroacetate>90% ,
HCl in dioxane (4 M)Corresponding hydrochloride salt85–92%

Nucleophilic Substitution at C4-Fluorine

The fluorine atom at position 4 participates in SN₂ reactions due to its electronegativity and steric accessibility.

Nucleophile Reagent/Conditions Product Yield Source
Sodium methoxide (NaOMe)THF, 60°C, 12 h(2S,4R)-4-methoxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate78%
BenzylamineDMF, 80°C, 24 h(2S,4R)-4-(benzylamino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate65%

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group at position 2 is oxidized to a carboxylic acid or aldehyde, enabling further derivatization.

Oxidizing Agent Conditions Product Yield Source
TEMPO/NaClOCH₂Cl₂, 0°C, 2 h(2S,4R)-4-fluoro-2-(carboxylic acid)pyrrolidine-1-carboxylate82%
Pyridinium chlorochromate (PCC)CH₂Cl₂, rt, 6 h(2S,4R)-4-fluoro-2-(formyl)pyrrolidine-1-carboxylate70%

Etherification via Mitsunobu Reaction

The hydroxymethyl group undergoes Mitsunobu reactions to form ether linkages, commonly used in prodrug synthesis.

Alcohol Partner Reagents Product Yield Source
PhenolDIAD, TPP, THF, 0°C to rt(2S,4R)-4-fluoro-2-(phenoxymethyl)pyrrolidine-1-carboxylate88% ,
4-NitrophenolDIAD, TPP, CH₂Cl₂, rt(2S,4R)-4-fluoro-2-(4-nitrophenoxymethyl)pyrrolidine-1-carboxylate75%

Silylation of the Hydroxymethyl Group

The hydroxymethyl group is protected with silyl ethers to prevent undesired side reactions during multi-step syntheses.

Silylating Agent Conditions Product Yield Source
tert-Butyldiphenylsilyl chloride (TBDPSCl)Imidazole, DMF, rt, 12 h(2S,4R)-4-fluoro-2-(TBDPS-oxymethyl)pyrrolidine-1-carboxylate91%
Trimethylsilyl chloride (TMSCl)Pyridine, CH₂Cl₂, 0°C(2S,4R)-4-fluoro-2-(TMS-oxymethyl)pyrrolidine-1-carboxylate85%

Enzymatic Resolution and Catalysis

The compound’s chirality makes it a substrate for enzymatic reactions, such as lipase-mediated resolutions.

Enzyme Reaction Application Source
Candida antarctica lipase BKinetic resolution of racemic mixturesProduction of enantiopure intermediates

Q & A

How can researchers optimize the synthesis of (2S,4R)-tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate to minimize racemization?

Level: Advanced
Methodological Answer:
Racemization during synthesis often occurs at stereogenic centers under harsh conditions. Key strategies include:

  • Protecting Group Selection : Use tert-butyldimethylsilyl (TBS) or Boc groups to shield reactive hydroxyl or amine moieties, as demonstrated in the synthesis of analogs (e.g., tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine derivatives) .
  • Low-Temperature Reactions : Conduct reactions at 0–5°C to reduce epimerization, particularly during nucleophilic substitutions or acylations (e.g., NaBH4 reductions in THF at 0°C) .
  • Chiral Auxiliaries : Employ enantiomerically pure starting materials, such as (2S,4R)-hydroxyprolinol derivatives, to preserve stereochemistry during functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
(2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

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